7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Overview

Description

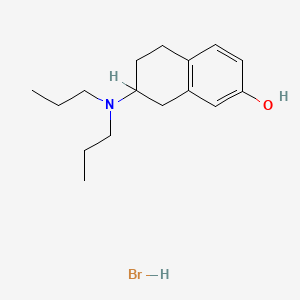

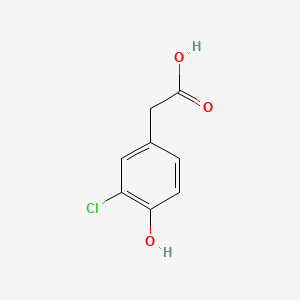

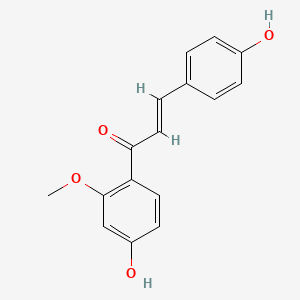

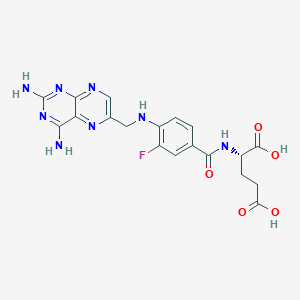

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C16H25NO.HBr . It has a molecular weight of 328.29 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is represented by the SMILES stringBr.CCCN(CCC)C1CCc2ccc(O)cc2C1 . The compound has an empirical formula of C16H25NO.HBr . Physical And Chemical Properties Analysis

The compound is a solid and is white in color . It is soluble in water (>100 mg/mL) and ethanol (>56 mg/mL) .Scientific Research Applications

Chemoenzymatic Synthesis

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a precursor in the chemoenzymatic synthesis of certain compounds. A study demonstrated its use in synthesizing 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, which is relevant for 5-hydroxytryptamine receptor agonists (Orsini et al., 2002).

Dopamine Receptor Studies

The compound has been employed in neuroscientific research, particularly in studying dopamine D2-like receptors. For example, it was used in investigations on the distribution of these receptors in the brain of Japanese quail, contributing to understanding dopaminergic mechanisms in aves and mammals (Levens et al., 2000).

Mitogenesis Research

In cellular studies, 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has been used to examine the role of dopamine D2-like receptors in mitogenesis. This research has implications for understanding the cellular mechanisms behind renal proximal tubular cells' responses to ischemic reperfusion injury (Narkar et al., 2001).

Memory Consolidation Studies

The compound was also utilized in neuropharmacological research exploring memory consolidation. A study involving rats showed that overactivation of 5-HT1A receptors in the agranular insular cortex, potentially induced by this compound, impairs memory consolidation for inhibitory avoidance (Mello e Souza et al., 2001).

Receptor Affinity and Activity Studies

Research involving the compound has also been directed towards assessing receptor affinity and intrinsic activity for 5-HT7 receptors. These studies contribute to the understanding of the interactions between various pharmacological agents and receptors, which is crucial for drug development (Leopoldo et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, Pyridinium tribromide polymer-bound, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

7-Hydroxy-DPAT hydrobromide is a potent agonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is primarily located in the limbic areas of the brain, which are associated with cognitive, emotional, and endocrine functions .

Mode of Action

The compound selectively binds to the dopamine D3 over the D2, D1, and D4 receptors . Upon binding, it activates the D3 receptor, leading to a series of intracellular events . It increases calcium mobilization in cells expressing the D3 receptor .

Result of Action

7-Hydroxy-DPAT hydrobromide has been shown to decrease the release of striatal dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in rats when administered intraperitoneally at a dose of 0.25 mg/kg . In a rat model of Parkinson’s disease, it reduces the loss of ipsilateral substantia nigra pars compacta (SNC) dopaminergic neurons . It also decreases amphetamine-induced ipsilateral rotations and increases the number of steps reached with the contralateral paw in the staircase test in the same model .

properties

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDMTWHRYECKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936174 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |

CAS RN |

76135-30-3, 159795-63-8 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)